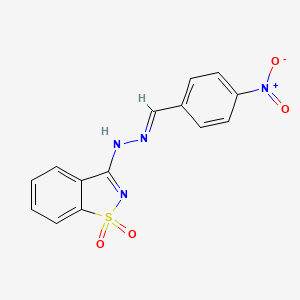![molecular formula C19H22N2 B11707162 N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11707162.png)
N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a phenyl group attached to a tetrahydroisoquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an amine, the compound can be synthesized through a series of condensation and cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives with different degrees of saturation.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring alkaloids.
Medicine
Medically, derivatives of this compound are investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, it can bind to receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(1Z)-3,3,6,7-Tetramethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl group, making it less versatile in certain reactions.
N-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the multiple methyl groups, affecting its reactivity and stability.
Uniqueness
The presence of both phenyl and multiple methyl groups in (1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE makes it unique compared to its analogs. This combination enhances its chemical stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H22N2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3,3,6,7-tetramethyl-N-phenyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C19H22N2/c1-13-10-15-12-19(3,4)21-18(17(15)11-14(13)2)20-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3,(H,20,21) |
InChI Key |
ODZSDNLJEAVVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=NC(C2)(C)C)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11707082.png)
![Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate](/img/structure/B11707084.png)
![N-({[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11707094.png)
![(5E)-3-(2-chlorobenzoyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11707101.png)
![(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11707104.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B11707115.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707129.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)

![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11707141.png)
![3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11707144.png)

